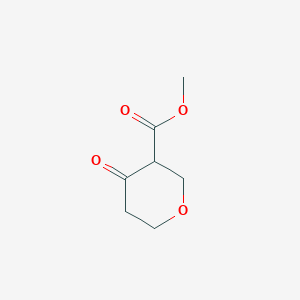

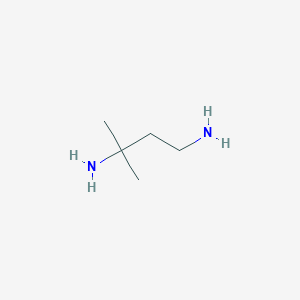

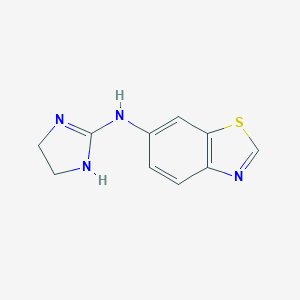

![molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127254-10-8](/img/structure/B174157.png)

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the quinoline core could be synthesized using the Skraup or Doebner-Miller reactions, while the spirocyclic structure could be formed using a spirocyclization reaction. The fluorocyclopropyl group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the quinoline core could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

Antibacterial Activity Against Respiratory Pathogens

This compound is part of a series designed for potent antibacterial drugs for treating respiratory tract infections. It exhibits potent in vitro antibacterial activity against various respiratory pathogens, including Gram-positive (Streptococcus pneumoniae, Staphylococcus aureus) and Gram-negative bacteria (Haemophilus influenzae, Moraxcella catarrhalis), as well as atypical strains (Chlamydia pneumoniae, Mycoplasma pneumoniae). It also shows activity against multidrug-resistant Streptococcus pneumoniae and quinolone-resistant and methicillin-resistant Staphylococcus aureus. Furthermore, it has excellent in vivo activity in experimental murine pneumonia models due to multidrug-resistant Streptococcus pneumoniae, with favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies (Odagiri et al., 2013).

Synthesis and Structural Analysis

The compound is synthesized from reactions involving specific precursors and conditions to achieve its unique structure, which is confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis. This synthesis process highlights the compound's complex structure and the methods used to achieve the desired antibacterial efficacy (Xia et al., 2013).

Antibacterial Potency and Mechanism

Research into related compounds demonstrates their ability to interact with primary α-amino acids, leading to the formation of derivatives with significant antibacterial activity. This activity is particularly noted against E. coli and S. aureus, indicating the broad-spectrum potential of these compounds. Their mechanism often involves the inhibition of bacterial DNA topoisomerase IV, a critical enzyme for bacterial DNA replication, highlighting a specific target for antibacterial intervention (Al-Hiari et al., 2007).

Novel Derivatives and Antibacterial Spectrum

Further exploration of spirocyclic derivatives of related compounds, including ciprofloxacin, shows a narrowed activity spectrum but distinct potency against specific bacterial strains, such as Acinetobacter baumannii and Bacillus cereus. This research contributes to the development of compounds with tailored antibacterial activities targeting specific pathogens (Lukin et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-UHTWSYAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)